6-Bromo-2H-thiochromene-3-carboxylic acid
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Overview
Description
6-Bromo-2H-thiochromene-3-carboxylic acid is a heterocyclic compound that contains both sulfur and bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2H-thiochromene-3-carboxylic acid typically involves the cyclization of 2-mercaptobenzaldehyde with α,β-unsaturated carbonyl compounds. One common method is the thia-Michael addition followed by cyclization . The reaction conditions often include the use of a base such as tetramethylguanidine and an acidic catalyst for the dehydration step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2H-thiochromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiochromenes .
Scientific Research Applications
6-Bromo-2H-thiochromene-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2H-thiochromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine and sulfur atoms in the compound can form bonds with biological molecules, affecting their function and activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2H-thiochromene-3-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-Chloro-2H-thiochromene-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
6-Bromo-2H-thiochromene-3-carboxylic acid is unique due to the presence of both bromine and sulfur atoms, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the sulfur atom contributes to its biological activity .
Properties
IUPAC Name |
6-bromo-2H-thiochromene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMVNZVQYZWCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(S1)C=CC(=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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